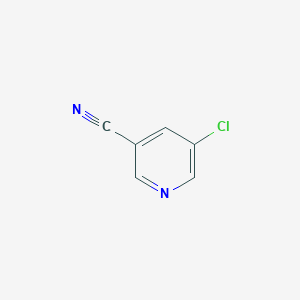

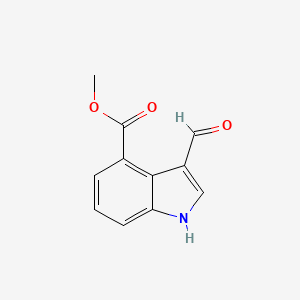

3-formil-1H-indol-4-carboxilato de metilo

Descripción general

Descripción

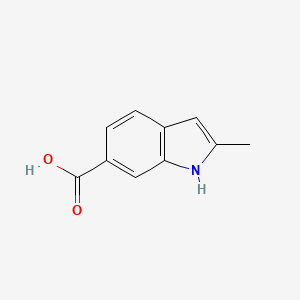

Methyl 3-formyl-1H-indole-4-carboxylate is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for methyl 3-formyl-1H-indole-4-carboxylate is1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

Methyl 3-formyl-1H-indole-4-carboxylate is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Investigación en tratamiento del cáncer

3-formil-1H-indol-4-carboxilato de metilo: es un compuesto significativo en la síntesis de derivados del indol, que son prevalentes en muchos productos naturales y medicamentos. Estos derivados han sido cada vez más reconocidos por su potencial para tratar células cancerosas. El grupo indol es particularmente importante en la biología celular y puede conducir al desarrollo de nuevas terapias dirigidas a varios tipos de cáncer .

Desarrollo de agentes antimicrobianos

El marco estructural de los derivados del indol, incluyendo This compound, ha demostrado ser prometedor en el desarrollo de nuevos agentes antimicrobianos. La investigación indica que estos compuestos pueden ser efectivos contra una gama de microbios, ofreciendo una vía para combatir las cepas resistentes a los antibióticos .

Manejo de trastornos neurológicos

Los derivados del indol se están explorando por sus propiedades neuroprotectoras. This compound podría desempeñar un papel en la síntesis de compuestos que ayudan a controlar los trastornos neurológicos, lo que podría conducir a avances en los tratamientos para afecciones como la enfermedad de Alzheimer y la enfermedad de Parkinson .

Investigación anti-VIH

El compuesto se ha utilizado en la síntesis de nuevos derivados de xanthenona indolíl y oxocromeníl. Estos derivados han sido sometidos a estudios de acoplamiento molecular como posibles agentes anti-VIH-1, lo que indica el papel del compuesto en la batalla en curso contra el VIH/SIDA .

Terapia de la tuberculosis

La investigación sobre la actividad antimicobacteriana de los derivados del indol ha demostrado que ciertas modificaciones en la estructura del anillo del indol pueden mejorar significativamente su eficacia. Esto sugiere que This compound podría ser un precursor en el desarrollo de nuevos tratamientos para la tuberculosis .

Síntesis orgánica y química verde

El compuesto también es importante en el campo de la síntesis orgánica, particularmente en las prácticas de química verde. Sirve como un bloque de construcción para la construcción de moléculas complejas de una manera más ecológica, reduciendo el uso de sustancias peligrosas y residuos .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Methyl 3-formyl-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives, in general, are known to interact with various cellular targets, leading to changes in cell function . These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

methyl 3-formyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-4-9-10(8)7(6-13)5-12-9/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJAOMFBDZMPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496231 | |

| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53462-88-7 | |

| Record name | Methyl 3-formyl-1H-indole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

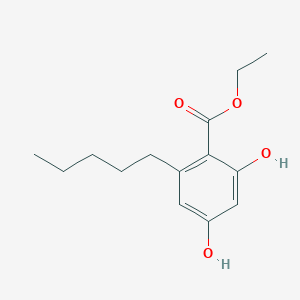

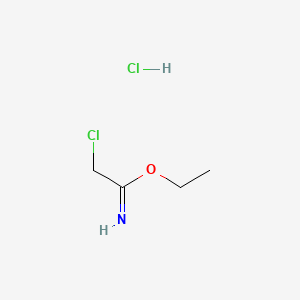

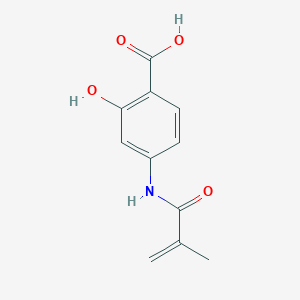

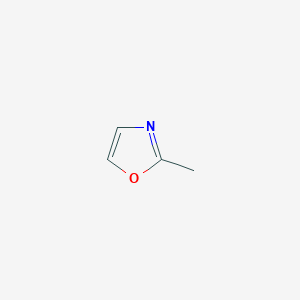

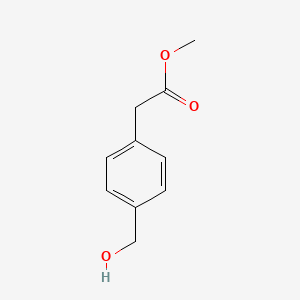

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.